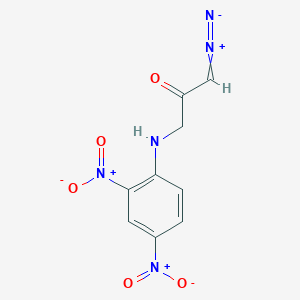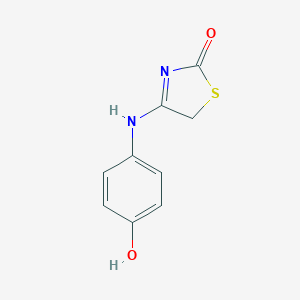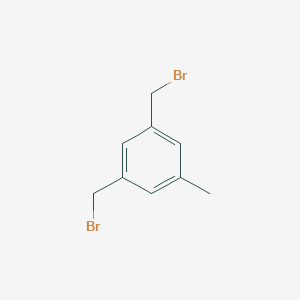
2(1H)-Pyrimidinethione, tetrahydro-1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyrimidinethione, tetrahydro-1,3-dimethyl- is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as thiamethoxam and belongs to the class of neonicotinoid insecticides. Thiamethoxam has been widely studied for its efficacy in controlling pests in agriculture and has also been investigated for its potential use in human medicine. In
Mechanism of Action
Thiamethoxam works by binding to the nicotinic acetylcholine receptors in the insect nervous system. This binding results in the activation of the receptor and the opening of ion channels, leading to depolarization and ultimately paralysis of the insect. Thiamethoxam has a high affinity for the nicotinic acetylcholine receptor and is highly effective in controlling pests.
Biochemical and Physiological Effects:
Thiamethoxam has been shown to have low toxicity to mammals and is considered safe for use in agriculture. However, studies have shown that thiamethoxam can have negative effects on non-target organisms such as bees and other pollinators. Thiamethoxam has been shown to impair the ability of bees to navigate and forage for food, leading to decreased colony health and productivity.
Advantages and Limitations for Lab Experiments
Thiamethoxam is a widely used insecticide in agriculture and is readily available for use in laboratory experiments. However, the use of thiamethoxam in laboratory experiments must be carefully controlled to ensure that the results are accurate and reliable. Thiamethoxam can have negative effects on non-target organisms, and care must be taken to minimize these effects in laboratory experiments.
Future Directions
There are many potential future directions for the study of thiamethoxam. One area of research is the development of new and more effective insecticides based on the structure of thiamethoxam. Another area of research is the investigation of the neuroprotective and anti-inflammatory properties of thiamethoxam for use in human medicine. Additionally, there is a need for further research into the effects of thiamethoxam on non-target organisms such as bees and other pollinators.
In conclusion, thiamethoxam is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. Thiamethoxam has been extensively studied for its use as an insecticide in agriculture and has also been investigated for its potential use in human medicine. Thiamethoxam works by binding to the nicotinic acetylcholine receptors in the insect nervous system, causing paralysis and ultimately death. Thiamethoxam has low toxicity to mammals but can have negative effects on non-target organisms such as bees and other pollinators. There are many potential future directions for the study of thiamethoxam, including the development of new insecticides and the investigation of its neuroprotective and anti-inflammatory properties.
Synthesis Methods
Thiamethoxam can be synthesized by reacting 3-chloro-2-methylpyridine with thiourea in the presence of a base such as sodium hydroxide. The resulting product is then treated with methyl isocyanate to yield thiamethoxam. This synthesis method has been well-established and is commonly used in the production of thiamethoxam for commercial use.
Scientific Research Applications
Thiamethoxam has been extensively studied for its use as an insecticide in agriculture. It has been shown to be highly effective in controlling a wide range of pests, including aphids, whiteflies, and thrips. Thiamethoxam works by binding to the nicotinic acetylcholine receptors in the insect nervous system, causing paralysis and ultimately death.
In addition to its use in agriculture, thiamethoxam has also been investigated for its potential use in human medicine. Studies have shown that thiamethoxam has neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Thiamethoxam has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
CAS RN |
16597-35-6 |
|---|---|
Product Name |
2(1H)-Pyrimidinethione, tetrahydro-1,3-dimethyl- |
Molecular Formula |
C6H12N2S |
Molecular Weight |
144.24 g/mol |
IUPAC Name |
1,3-dimethyl-1,3-diazinane-2-thione |
InChI |
InChI=1S/C6H12N2S/c1-7-4-3-5-8(2)6(7)9/h3-5H2,1-2H3 |
InChI Key |
JILASYJQVXOLSP-UHFFFAOYSA-N |
SMILES |
CN1CCCN(C1=S)C |
Canonical SMILES |
CN1CCCN(C1=S)C |
Other CAS RN |
16597-35-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




acetate](/img/structure/B103585.png)



![3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B103594.png)





![4-[[4-(Anilino)phenyl]azo]benzenesulphonic acid](/img/structure/B103606.png)

